An In-Depth Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: Synthesis, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: Synthesis, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, a key intermediate in synthetic organic chemistry, with a particular focus on its role in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this versatile chemical entity.
Introduction and Core Chemical Properties
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of various biologically active molecules. Its structure, featuring a dibrominated aniline ring and an α-bromo ketone functional group, imparts a high degree of reactivity, making it a valuable precursor for the construction of complex molecular architectures.
While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, its properties can be reliably inferred from closely related analogues and supplier technical data.
Table 1: Physicochemical Properties of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
| Property | Value | Source |
| CAS Number | 30095-55-7 | [1] |
| Molecular Formula | C₈H₆Br₃NO | Inferred |
| Molecular Weight | 371.85 g/mol | Inferred |
| Appearance | Yellow Solid | [1] |
| Melting Point | 146-147 °C | [1] |
| Boiling Point | 427.3±45.0 °C (Predicted) | [1] |
| Density | 2.202 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [1] |
| Storage | 2-8°C | [1] |
Synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
The most logical and established synthetic route to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is via the α-bromination of its precursor, 4'-amino-3',5'-dibromoacetophenone. This reaction is a well-documented transformation for acetophenone derivatives.[2][3]
Synthesis of the Precursor: 4'-Amino-3',5'-dibromoacetophenone
The synthesis of the starting material, 4'-amino-3',5'-dibromoacetophenone, is a crucial first step. While various methods exist for the bromination of anilines and acetophenones, a common approach involves the direct bromination of 4'-aminoacetophenone.
Experimental Protocol: Synthesis of 4'-Amino-3',5'-dibromoacetophenone
-
Materials: 4'-aminoacetophenone, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve 4'-aminoacetophenone in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring. The stoichiometry is critical to achieve dibromination.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any remaining acid, and then with a dilute solution of sodium thiosulfate to remove unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4'-amino-3',5'-dibromoacetophenone.
-
α-Bromination to Yield 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
The final step is the selective bromination of the α-carbon of the acetyl group. This reaction is typically carried out under acidic conditions to promote enolization, which is the reactive intermediate.[2]
Experimental Protocol: α-Bromination of 4'-Amino-3',5'-dibromoacetophenone
-
Materials: 4'-Amino-3',5'-dibromoacetophenone, Bromine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 4'-amino-3',5'-dibromoacetophenone in glacial acetic acid.
-
Slowly add one equivalent of bromine dropwise to the solution at a controlled temperature, typically below 20°C.[4]
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion, the product can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization from a suitable solvent like ethanol.[4]
-
Causality in Experimental Choices:
-
Glacial Acetic Acid as Solvent: It serves as both a solvent and a catalyst. The acidic environment facilitates the enolization of the ketone, which is the rate-determining step for α-halogenation.
-
Controlled Temperature: The bromination reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions, such as further bromination or degradation of the product.
-
Stoichiometry of Bromine: Using one equivalent of bromine is key for the selective monobromination of the α-position. Excess bromine could lead to the formation of dibrominated byproducts.
Diagram 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
A two-step synthesis pathway.
Key Applications in Drug Development: The Synthesis of Ambroxol
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a pivotal intermediate in the synthesis of the mucolytic drug, Ambroxol.[5][6][7][8] Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol, is widely used in the treatment of respiratory diseases.[]
The synthesis of Ambroxol from this intermediate involves a reductive amination reaction with trans-4-aminocyclohexanol.
Diagram 2: Synthesis of Ambroxol
Reductive amination pathway to Ambroxol.
Experimental Workflow: Synthesis of Ambroxol
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Reaction Setup: 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is dissolved in a suitable solvent such as methanol.
-
Addition of Amine: trans-4-Aminocyclohexanol is added to the solution. The reaction mixture is stirred, leading to the formation of an intermediate, likely a hemiaminal or an imine after dehydration.
-
Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. This reduces the intermediate to form the final Ambroxol base.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by recrystallization.
-
Salt Formation (Optional): For pharmaceutical applications, the Ambroxol base is often converted to its hydrochloride salt by treatment with hydrochloric acid.
Characterization and Analytical Techniques
Due to the lack of published spectra for 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, the following characterization data is predicted based on its chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two aromatic protons. - A singlet for the methylene protons (CH₂) adjacent to the carbonyl and bromine. - A broad singlet for the amine (NH₂) protons. |
| ¹³C NMR | - A peak for the carbonyl carbon. - A peak for the methylene carbon. - Peaks for the aromatic carbons, with distinct signals for the carbon atoms attached to bromine, the amino group, and the acetyl group. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - A strong C=O stretching vibration for the ketone (around 1680-1700 cm⁻¹). - C-Br stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of three bromine atoms. |
Safety and Handling
As with all α-haloketones, 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone should be handled with care. These compounds are typically lachrymatory and can cause skin and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis, logically proceeding from 4'-amino-3',5'-dibromoacetophenone, and its crucial role in the production of Ambroxol highlight its significance in medicinal chemistry. The predicted analytical data provides a basis for its characterization, and with proper handling, it can be a powerful tool for the synthesis of complex pharmaceutical compounds. Further research into this and related compounds could unveil new synthetic pathways and applications.
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
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PrepChem. Synthesis of 4-amino-3-bromoacetophenone. [Link]
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DR JCR BIO. Ambroxol Archives. [Link]
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DrugBank. Ambroxol EP Impurity D. [Link]
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